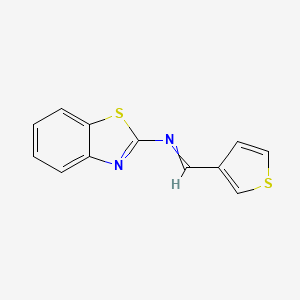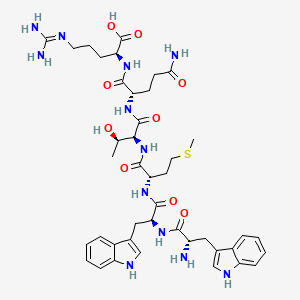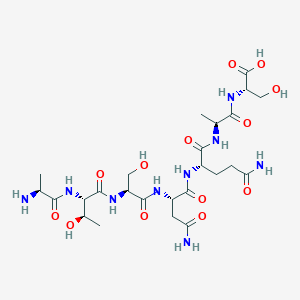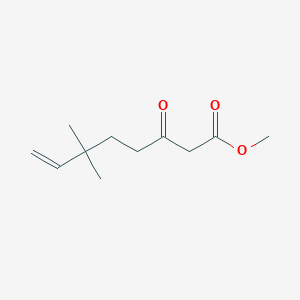![molecular formula C17H22O2 B14209326 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one CAS No. 918139-04-5](/img/structure/B14209326.png)
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one is an organic compound that features a cyclopropyl group, a phenyl group, and a hept-2-en-1-one backbone
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketones with phenylmethyl alcohol under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Applications De Recherche Scientifique
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in other functional groups.
Phenylmethyl alcohol derivatives: Compounds with similar phenylmethyl structures but different backbones.
Hept-2-en-1-one derivatives: Compounds with similar hept-2-en-1-one backbones but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
918139-04-5 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
1-cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-2-3-5-10-15(17(19)14-11-12-14)16(18)13-8-6-4-7-9-13/h4,6-10,14,16,18H,2-3,5,11-12H2,1H3 |
Clé InChI |
XMOIKWVJDKQLRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(C(C1=CC=CC=C1)O)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)

![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
